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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B12401933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for
BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-
1), also known as Solute Carrier Family 7 Member 10 (SLC7A10). BMS-466442 has been
investigated for its potential role in modulating N-methyl-D-aspartate (NMDA) receptor activity,
with initial therapeutic interest in schizophrenia.[1][2] This document synthesizes the available
guantitative data, details key experimental methodologies, and visualizes the compound's
mechanism of action and experimental workflows.

Core Compound Characteristics

BMS-466442 is a small molecule inhibitor that has demonstrated high potency and selectivity
for the asc-1 transporter in various preclinical models.[3] However, it is important to note that
the compound has been reported as unsuitable for in vivo studies, a critical consideration for its
therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of BMS-
466442.

Table 1: In Vitro Potency of BMS-466442
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Assay System  Target Parameter Value (nM) Reference

Rat Primary
) asc-1 IC50 20
Cortical Cultures

HEK cells

) asc-1 IC50 37
expressing asc-1
Human asc-1
) asc-1 IC50 36.8+11.6 [3]
expressing cells
Primary Cultures  asc-1 IC50 19.7+6.7 [3]
Rat Brain [3H] D-serine
IC50 400 [3]
Synaptosomes uptake
Unknown
asc-1 IC50 11 [3]
System

Table 2: Selectivity Profile of BMS-466442

Transporter Selectivity vs. asc-1 Reference
LAT-2 >1000-fold

ASCT-2 >1000-fold

Over 40 other transporters IC50s >10 uM [4]

Mechanism of Action: Inhibition of asc-1

BMS-466442 acts as a competitive inhibitor at the orthosteric site of the asc-1 transporter.[1]
This transporter is responsible for the exchange of neutral amino acids, including D-serine,
glycine, alanine, and cysteine, across the cell membrane. By blocking asc-1, BMS-466442 is
hypothesized to increase the synaptic concentrations of the NMDA receptor co-agonists D-
serine and glycine.[2] This, in turn, would enhance NMDA receptor activation without direct
receptor agonism. Computational modeling and site-directed mutagenesis studies have been
instrumental in elucidating this binding mechanism.[1]
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Mechanism of Action of BMS-466442

l BMS-466442 l D-Serine / Glycine

1
I

1

1

1

. 1
Binds to E}
1

1

I

I

1

1

1

1

1

1

Co-agonist binding

locked (Enhanced)

orthosteric site Transport

CGII Membrane

asc-1 (SLC7A10) NMDA Receptor
Transporter

:Normal Transport
I

1
Intracellular Space
D-Serine / Glycine

Click to download full resolution via product page

Caption: BMS-466442 competitively inhibits the asc-1 transporter, increasing extracellular D-
serine and glycine.

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, this
section outlines the methodologies for key experiments based on published literature.

[3H] D-Serine Uptake Assay

This assay is fundamental to quantifying the inhibitory activity of BMS-466442 on the asc-1
transporter.
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Objective: To measure the inhibition of D-serine uptake into cells or synaptosomes by BMS-
466442.

General Procedure:

o Cell/Synaptosome Preparation:

o HEK293 cells stably expressing the human asc-1 transporter or primary cortical
neurons/rat brain synaptosomes are cultured and prepared.

e |ncubation with Inhibitor:

o A concentration range of BMS-466442 is pre-incubated with the prepared cells or
synaptosomes in a suitable buffer (e.g., Krebs-Ringer-HEPES).

e Initiation of Uptake:

o The uptake reaction is initiated by adding a solution containing a fixed concentration of
[3H] D-serine.

e Termination of Uptake:

o After a defined incubation period, the uptake is terminated by rapid washing with ice-cold
buffer to remove extracellular radiolabel.

¢ Quantification:

o The cells or synaptosomes are lysed, and the intracellular radioactivity is measured using
a scintillation counter.

o Data Analysis:

o The IC50 value is calculated by fitting the concentration-response data to a sigmoidal
dose-response curve.
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Workflow for [3H] D-Serine Uptake Assay
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Caption: Generalized workflow for determining the 1C50 of BMS-466442 using a radiolabeled

D-serine uptake assay.

Site-Directed Mutagenesis

Site-directed mutagenesis studies were crucial in identifying the specific amino acid residues of
the asc-1 transporter that interact with BMS-466442.

Objective: To identify key amino acid residues in the asc-1 binding pocket for BMS-466442.

General Procedure:

Homology Modeling:

o A homology model of the human asc-1 transporter is generated to predict the putative
binding site of BMS-466442.

Mutant Design:

o Based on the model, key residues suspected of interacting with the compound are
selected for mutation (e.g., Tyrosine to Alanine).

Mutagenesis:

o The asc-1 expression vector is subjected to site-directed mutagenesis to introduce the
desired amino acid substitutions.

Transfection and Expression:

o The wild-type and mutant asc-1 constructs are transfected into a suitable cell line (e.g.,
HEK293).

Functional Assay:

o The inhibitory effect of BMS-466442 on D-serine uptake is assessed in cells expressing
the wild-type and mutant transporters using the assay described above.

Data Analysis:
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o Asignificant increase in the 1C50 value for a mutant compared to the wild-type indicates
that the mutated residue is important for inhibitor binding. Studies have identified Y333
and Y396 as key residues in the binding of BMS-466442.[1]
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Logical Flow of Site-Directed Mutagenesis Study
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Caption: Workflow for identifying key binding residues of BMS-466442 on the asc-1 transporter.
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In Vivo Suitability

A significant aspect of the preclinical profile of BMS-466442 is its reported unsuitability for in
vivo studies. The specific reasons for this limitation are not extensively detailed in the public
domain but could be attributed to a number of factors including poor pharmacokinetic
properties (e.g., low bioavailability, rapid metabolism) or off-target toxicity identified in early
animal studies. This characteristic has likely limited its progression into later-stage preclinical
and clinical development.

Summary and Conclusion

BMS-466442 is a well-characterized, potent, and selective in vitro inhibitor of the asc-1
(SLC7A10) transporter. Its mechanism of action, involving competitive inhibition at the
orthosteric site and interaction with key tyrosine residues, is well-supported by experimental
data. While it serves as a valuable research tool for studying the function of the asc-1
transporter, its unsuitability for in vivo applications has precluded its development as a
therapeutic agent. This technical guide provides a consolidated resource for researchers
interested in the preclinical science of BMS-466442 and the broader field of asc-1 transporter
modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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